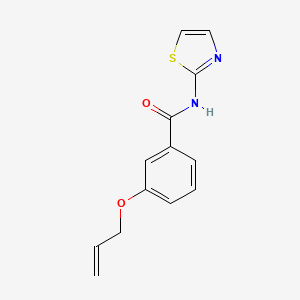
3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that features a benzamide core linked to a thiazole ring and a prop-2-enoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Benzamide Group: The thiazole ring is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Introduction of the Prop-2-enoxy Group: The final step involves the etherification of the benzamide with prop-2-enol under acidic or basic conditions to introduce the prop-2-enoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The prop-2-enoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The prop-2-enoxy group can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-thiazol-2-yl)benzamide: Lacks the prop-2-enoxy group, resulting in different chemical properties and biological activities.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a benzothiazole ring and a methoxyphenyl group, leading to different applications and mechanisms of action.
4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Features a pyrrole ring and dimethoxy groups, which alter its reactivity and biological effects.
Uniqueness
3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the prop-2-enoxy group, which can enhance its solubility and membrane permeability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-2-7-17-11-5-3-4-10(9-11)12(16)15-13-14-6-8-18-13/h2-6,8-9H,1,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGKRFOKHSDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367100 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)oxy]-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499989-63-8 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)oxy]-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5080312.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol](/img/structure/B5080317.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5080332.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide](/img/structure/B5080352.png)
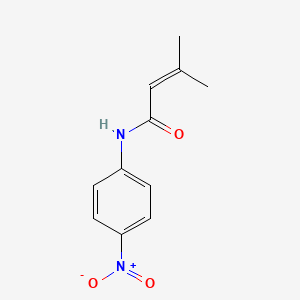
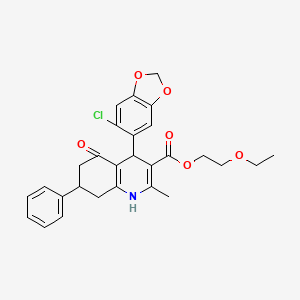
![4-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5080380.png)
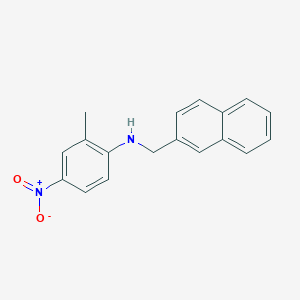
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B5080401.png)
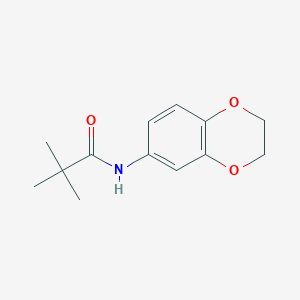
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5080408.png)
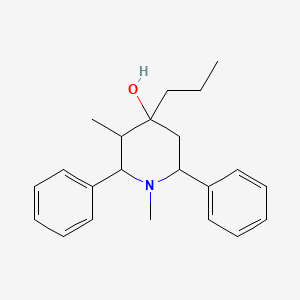
![3-chloro-4-{[1-(cyclobutylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5080428.png)
